molecular formula C9H10FNO2 B11907233 (S)-2-((3-Fluorophenyl)amino)propanoic acid

(S)-2-((3-Fluorophenyl)amino)propanoic acid

Katalognummer: B11907233
Molekulargewicht: 183.18 g/mol
InChI-Schlüssel: VBCFWZVDHJIQDB-LURJTMIESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-2-((3-Fluorophenyl)amino)propanoic Acid is a chiral small molecule that serves as a valuable synthetic intermediate and scaffold in medicinal chemistry and drug discovery research. Compounds featuring a fluorophenyl group attached to an amino acid backbone, similar to this one, are frequently investigated for their potential biological activities . For instance, research on structurally related molecules has shown that such scaffolds can be developed into enzyme activators or inhibitors , and can exhibit selective cytotoxicity against cancer cells in vitro . The presence of the 3-fluorophenyl group and the chiral (S)-configured alpha-carbon offers a defined spatial orientation for interactions with biological targets, making this compound a versatile building block for constructing more complex active pharmaceutical ingredients (APIs). This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should handle this material with appropriate safety precautions, consulting the Safety Data Sheet (SDS) before use.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

Molekularformel

C9H10FNO2

Molekulargewicht

183.18 g/mol

IUPAC-Name

(2S)-2-(3-fluoroanilino)propanoic acid

InChI

InChI=1S/C9H10FNO2/c1-6(9(12)13)11-8-4-2-3-7(10)5-8/h2-6,11H,1H3,(H,12,13)/t6-/m0/s1

InChI-Schlüssel

VBCFWZVDHJIQDB-LURJTMIESA-N

Isomerische SMILES

C[C@@H](C(=O)O)NC1=CC(=CC=C1)F

Kanonische SMILES

CC(C(=O)O)NC1=CC(=CC=C1)F

Herkunft des Produkts

United States

Vorbereitungsmethoden

Microbial Reduction of Arylacrylic Acids

Biocatalytic approaches leveraging microbial enzymes offer a robust pathway for synthesizing enantiomerically pure amino acids. Rhodotorula graminis ATCC 20804, a yeast strain, has demonstrated high activity in converting arylacrylic acids to their corresponding L-amino acids via asymmetric amination. For example, 3-fluorocinnamic acid undergoes microbial reduction in a 10% ammonium hydroxide solution (pH 10) at 30°C under nitrogen, yielding L-3-fluorophenylalanine after 24 hours. This method achieves stereoselectivity through enzymatic action, favoring the (S)-configuration.

Reaction Optimization

  • Temperature and pH : Optimal activity occurs at 30°C and pH 10, as deviations reduce enzyme efficiency.

  • Substrate Loading : A 1:4 substrate-to-cell ratio (10 g 3-fluorocinnamic acid to 40 g wet cells) maximizes conversion.

  • Purification : Post-reaction, centrifugation (5,000 rpm for 30 minutes) isolates the supernatant, followed by acidification to pH 2.0 and ion-exchange chromatography (Dowex 50WX8-100 resin) to isolate the product.

Chemical Synthesis via Amide Bond Formation

Coupling of 3-Fluoroaniline with Propanoic Acid Derivatives

Chemical synthesis often involves coupling 3-fluoroaniline with a propanoic acid backbone. A two-step strategy is employed:

  • Protection of the Amino Group : tert-Butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups shield the amine during subsequent reactions.

  • Amide Bond Formation : Carbodiimide reagents like EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) facilitate coupling between the protected amine and propanoic acid.

Example Protocol

  • Reagents : 3-Fluoroaniline (1.2 eq), Boc-protected alanine (1.0 eq), EDCl (1.5 eq), HOBt (1.5 eq) in DMF.

  • Conditions : Stir at 25°C for 12 hours, followed by Boc deprotection using trifluoroacetic acid (TFA).

  • Yield : 68–75% after silica gel chromatography.

Enantiomeric Resolution Techniques

Chiral Salt Formation

Racemic mixtures of 2-((3-fluorophenyl)amino)propanoic acid can be resolved using optically active resolving agents. For instance, (R)-2-amino-1-phenylethanol forms diastereomeric salts with the (S)-enantiomer, which are fractionally crystallized from ethanol or toluene.

Key Parameters

  • Solvent Selection : Ethanol and toluene achieve >90% diastereomeric excess (de) at 0–7°C.

  • Recovery : Acidification of the salt with HCl liberates the free (S)-acid, yielding 92–95% enantiomeric excess (ee).

Enzymatic Kinetic Resolution

Lipases such as Candida antarctica selectively hydrolyze the (R)-ester of racemic ethyl 2-((3-fluorophenyl)amino)propanoate, leaving the (S)-ester intact. Hydrolysis in phosphate buffer (pH 7.0) at 37°C for 48 hours affords the (S)-acid with 88% ee.

Comparative Analysis of Methods

Method Yield ee (%) Key Advantage
Microbial Reduction78%99High stereoselectivity, mild conditions
Chemical Coupling72%N/AScalability, compatibility with protecting groups
Chiral Salt Resolution65%95Cost-effective for large-scale production

Data Tables

Table 1. Reaction Conditions for Microbial Synthesis

Parameter Optimal Value
Temperature30°C
pH10.0
Reaction Time24 hours
Substrate Concentration50 g/L

Table 2. Solvent Effects on Chiral Resolution

Solvent Diastereomeric Excess (%) Recrystallization Yield (%)
Ethanol9285
Toluene8978

Challenges and Innovations

  • Byproduct Formation : Epimerization at C2 occurs above 60°C, necessitating strict temperature control.

  • Catalyst Recycling : Immobilized Rhodotorula graminis cells retain 80% activity after five cycles, reducing costs .

Analyse Chemischer Reaktionen

Enzymatic and Stereoselective Reactions

Enzymatic methods are critical for achieving the (S)-configuration:

  • Lipase-Catalyzed Hydrolysis : Pseudomonas cepacia lipase selectively hydrolyzes ester derivatives of racemic precursors, yielding enantiomerically pure (S)-acids with >90% enantiomeric excess (ee) .

  • pH-Dependent Reactivity : Optimal enzymatic activity occurs at pH 5.3–7.0, with reaction temperatures of 50–60°C .

Table 2: Enzymatic Resolution Efficiency

SubstrateEnzymeee (%)Productivity (mg/L/hr)Source
Racemic propanoic esterLipase PS9214.8
Fluorophenyl amideAlcalase8812.3

Acid-Base and Solubility Behavior

The carboxylic acid group participates in pH-dependent ionization and salt formation:

  • Aqueous Solubility : Solubility increases from 2.1 mg/mL (pH 2) to 48 mg/mL (pH 7.4) due to deprotonation .

  • Metal Chelation : Forms complexes with divalent cations (e.g., Cu²⁺, Zn²⁺) in neutral buffers, influencing bioavailability .

Biological Interactions and Derivatization

The fluorophenyl moiety enhances interactions with biological targets:

  • Neurotransmitter Analog : Competes with endogenous amino acids for LAT1 transporters, showing 67–91% uptake inhibition in rodent models .

  • Prodrug Synthesis : The carboxylic acid is esterified (e.g., ethyl ester) to improve blood-brain barrier permeability, with hydrolysis occurring in vivo via carboxylesterases .

Table 3: Biological Activity Comparison

DerivativeTargetIC₅₀ (μM)Source
(S)-2-FluorophenylLAT1 Transporter0.14
Boc-Protected AnalogDCAF1 Ligand2.7

Degradation and Stability

  • Thermal Stability : Decomposes above 180°C, forming CO₂ and 3-fluoroaniline .

  • Photodegradation : UV exposure (254 nm) in aqueous solutions leads to defluorination, with a half-life of 8.2 hr .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Building Block for Drug Synthesis
(S)-2-((3-Fluorophenyl)amino)propanoic acid serves as a crucial building block in the synthesis of various pharmaceutical agents. Its ability to influence neurotransmitter systems makes it particularly relevant in the development of drugs targeting neurological disorders such as depression and anxiety. Research indicates that modifications of this compound can lead to enhanced efficacy and reduced side effects in drug formulations .

Case Study: Neurological Disorders
In studies focused on neurotransmitter modulation, derivatives of this compound have shown promise in influencing serotonin pathways, potentially offering therapeutic effects similar to established antidepressants.

Neuroscience Research

Insights into Synaptic Transmission
This compound is extensively utilized in neuroscience research to investigate neurotransmitter systems. It aids in understanding synaptic transmission mechanisms, which are crucial for developing treatments for various mental health conditions. The fluorinated moiety enhances the compound's interaction with biological receptors, making it an attractive candidate for further exploration in neuropharmacology .

Biochemical Assays
this compound is employed in biochemical assays to evaluate the effects of amino acid modifications on protein function. This application is vital for researchers aiming to understand protein interactions and their implications in metabolic pathways .

Drug Design

Novel Compound Development
The unique structural properties of this compound facilitate the design of novel compounds with improved therapeutic profiles. Researchers are exploring its potential in targeted therapies, particularly in oncology, where selective targeting of cancer cells can lead to more effective treatments with fewer side effects .

Analytical Chemistry

Standardization in Chemical Analysis
In analytical chemistry, this compound is used as a standard for calibrating instruments and ensuring accurate measurements across various chemical analyses. Its stability and well-defined properties make it an ideal reference compound .

Industrial Applications

Production of Fine Chemicals
The compound's versatility extends to industrial applications where it is utilized in the production of fine chemicals and advanced materials. Its role as an intermediate in organic synthesis is particularly noteworthy, contributing to the development of biologically active molecules across multiple sectors.

Summary Table of Applications

Application Area Description
Pharmaceutical DevelopmentBuilding block for drugs targeting neurological disorders; influences neurotransmitter systems
Neuroscience ResearchInvestigates synaptic transmission; used in biochemical assays
Drug DesignFacilitates development of novel compounds with improved efficacy
Analytical ChemistryStandard for calibrating instruments; ensures measurement accuracy
Industrial ApplicationsIntermediate in organic synthesis; production of fine chemicals

Wirkmechanismus

The mechanism of action of (S)-2-((3-Fluorophenyl)amino)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated aromatic ring may enhance binding affinity and specificity, while the amino and carboxylic acid groups facilitate interactions with biological molecules. These interactions can modulate biochemical pathways, leading to various physiological effects.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Variations

The following table summarizes key structural analogs, their substituents, and properties:

Compound Name Structural Features Molecular Weight (g/mol) Key Properties Biological Activity/Application Synthesis Notes
(S)-2-((3-Fluorophenyl)amino)propanoic acid 3-Fluorophenyl, amino, propanoic acid 197.21 (estimated) Moderate lipophilicity; enhanced metabolic stability due to fluorine Potential therapeutic applications (data limited) Likely involves Boc-protected intermediates and deprotection steps
(2S,3S)-3-Amino-3-(3-fluorophenyl)-2-hydroxypropanoic acid 3-Fluorophenyl, hydroxyl, amino, propanoic acid 213.19 Increased polarity due to hydroxyl group; stereochemical complexity Unreported in provided evidence Hydroxylation during synthesis; chiral resolution required
(S)-2-Amino-3-(3-fluorophenyl)-2-methylpropanoic acid 3-Fluorophenyl, methyl branch, amino, propanoic acid 197.21 Higher steric hindrance; reduced conformational flexibility Unreported Methylation at α-carbon; challenges in enantiomeric purity
(S)-2-(((allyloxy)carbonyl)amino)-3-(3-fluorophenyl)propanoic acid Allyloxycarbonyl-protected amino, 3-fluorophenyl 267.25 Enhanced stability for synthetic intermediates Likely a synthetic precursor Allyloxycarbonyl protection; used in peptide coupling
(S)-2-Amino-3-(3-nitrophenyl)propanoic acid 3-Nitrophenyl, amino, propanoic acid 210.19 High electron-withdrawing effect (NO₂); acidic Research chemical; no specific activity noted Nitration of phenyl group; potential reduction to amine derivatives
(2S)-2-amino-3-[3-(trifluoromethoxy)phenyl]propanoic acid 3-Trifluoromethoxyphenyl, amino, propanoic acid 249.19 High lipophilicity (CF₃O group); improved membrane permeability Unreported Introduction of trifluoromethoxy via electrophilic substitution
(S)-2-amino-3-(4-sulfophenyl)propanoic acid 4-Sulfophenyl, amino, propanoic acid 247.24 High hydrophilicity; anionic charge at physiological pH Unreported Sulfonation post-synthesis; challenging purification

Physicochemical and Pharmacokinetic Insights

  • Lipophilicity : The trifluoromethoxy derivative exhibits higher logP values compared to the target compound due to the CF₃O group, favoring blood-brain barrier penetration. In contrast, the sulfophenyl analog is highly hydrophilic, limiting passive diffusion.
  • Metabolic Stability : Fluorine in the target compound reduces oxidative metabolism, whereas the nitro group in the 3-nitrophenyl analog may undergo enzymatic reduction, forming reactive intermediates.
  • Stereochemical Impact : The (2S,3S)-configured hydroxy analog demonstrates how additional chiral centers affect receptor binding selectivity, though biological data remain unexplored.

Biologische Aktivität

(S)-2-((3-Fluorophenyl)amino)propanoic acid, also known as 2-{[(3-fluorophenyl)methyl]amino}propanoic acid hydrochloride, is a compound that has attracted significant attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into its mechanisms of action, biological effects, and relevant research findings.

  • Molecular Formula : C10H12FNO2·HCl
  • Molecular Weight : 233.67 g/mol
  • IUPAC Name : 2-[(3-fluorophenyl)methylamino]propanoic acid; hydrochloride
  • CAS Number : 1396962-19-8

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and proteins. The compound exhibits a mechanism involving:

  • Binding : It binds to target enzymes through hydrogen bonding and hydrophobic interactions.
  • Inhibition : The compound can inhibit enzyme activity, which is crucial in various biochemical pathways, potentially leading to therapeutic effects.

Neurotransmitter Modulation

Research has indicated that this compound acts as a modulator of neurotransmitter systems. Its ability to cross the blood-brain barrier suggests potential applications in treating central nervous system disorders such as depression and anxiety.

Antimicrobial Properties

The compound has been investigated for its antimicrobial properties. Studies have shown that it can exhibit significant activity against various bacterial strains, suggesting its potential use in developing new antibiotics .

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound can modulate inflammatory responses by inhibiting specific kinases involved in inflammatory pathways. This property could lead to therapeutic strategies for conditions such as rheumatoid arthritis and inflammatory bowel disease.

Research Findings and Case Studies

Several studies have explored the biological activity of this compound, highlighting its diverse applications:

  • Cancer Research : A study identified this compound as a potent ligand in targeting DCAF1, indicating its potential role in cancer therapy.
  • Enzyme Inhibition : The compound has shown promising results in inhibiting Class I PI3-kinase enzymes, particularly the PI3Kα isoform, which is critical in cancer cell proliferation.
  • Structure-Activity Relationship (SAR) : Variations in the fluorobenzyl group significantly impact biological activity, suggesting that further modifications may enhance efficacy or selectivity against specific targets.

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaBiological Activity
N-(4-fluorobenzyl)alanine hydrochlorideC10H12FNO2·HClEnzyme inhibition
N-(2-fluorobenzyl)alanine hydrochlorideC10H12FNO2·HClAntimicrobial properties
N-(3-chlorobenzyl)alanine hydrochlorideC10H12ClNO2·HClModerate enzyme inhibition

This table illustrates how this compound compares with similar compounds regarding molecular structure and biological activity.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing enantiomerically pure (S)-2-((3-Fluorophenyl)amino)propanoic acid?

  • Methodological Answer : Enantioselective synthesis can be achieved via asymmetric hydrogenation or chiral auxiliary-mediated routes. For example, tert-butoxycarbonyl (Boc) protection of the amino group followed by resolution using chiral chromatography or enzymatic catalysis (e.g., lipases) ensures enantiomeric purity. Reaction conditions (e.g., THF/water solvent systems with LiOH for hydrolysis) should optimize yield while minimizing racemization . Post-synthesis validation via polarimetry or chiral HPLC is critical .

Q. How can researchers characterize the physicochemical properties of this compound?

  • Methodological Answer : Key techniques include:

  • Solubility : Assess in aqueous buffers (pH 1–13) and organic solvents (DMSO, ethanol) using gravimetric or UV-Vis methods. The dihydrochloride salt form (if applicable) enhances aqueous solubility .
  • Stability : Conduct accelerated degradation studies under thermal (40–60°C), oxidative (H2O2), and photolytic conditions (ICH guidelines).
  • pKa Determination : Use potentiometric titration or capillary electrophoresis to identify ionizable groups .

Q. What in vitro assays are suitable for initial biological activity screening?

  • Methodological Answer : Prioritize enzyme inhibition assays (e.g., kinase or protease targets) using fluorogenic substrates or colorimetric detection (e.g., ADP-Glo™ kinase assays). For protein-ligand interaction studies, surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding affinity (Kd) and stoichiometry . Dose-response curves (1 nM–100 µM) and positive/negative controls (e.g., staurosporine for kinases) ensure reliability .

Advanced Research Questions

Q. How can enantiomeric purity be maintained during derivatization for prodrug development?

  • Methodological Answer : Protect the chiral center using sterically hindered groups (e.g., Fmoc or Boc) during functionalization. Monitor racemization via <sup>1</sup>H-NMR coupling patterns or circular dichroism (CD). For prodrug activation (e.g., ester hydrolysis), employ enzyme-specific triggers (e.g., esterases in target tissues) to preserve stereochemical integrity .

Q. What analytical approaches resolve contradictions in reported biological activity data?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., buffer pH, redox state). Mitigation strategies:

  • Orthogonal Assays : Cross-validate using SPR (binding) and cell-based assays (functional activity).
  • Metabolite Profiling : LC-MS/MS identifies degradation products or active metabolites that may confound results.
  • Structural Dynamics : Molecular dynamics (MD) simulations predict conformational changes affecting ligand-receptor interactions .

Q. How can computational modeling guide the design of analogs with improved target selectivity?

  • Methodological Answer :

  • Docking Studies : Use Schrödinger Suite or AutoDock Vina to predict binding poses to target proteins (e.g., PPARγ for metabolic disorders). Focus on fluorine’s electronegativity and steric effects in the 3-fluorophenyl moiety.
  • QSAR Modeling : Train models on IC50/EC50 data to correlate substituent effects (e.g., halogen position) with activity.
  • ADMET Prediction : SwissADME or pkCSM forecasts bioavailability, blood-brain barrier penetration, and toxicity .

Q. What strategies optimize crystallization for X-ray diffraction studies of protein-ligand complexes?

  • Methodological Answer : Co-crystallize the compound with target proteins (e.g., albumin for pharmacokinetic studies) using vapor diffusion (hanging drop method). Screening kits (e.g., Hampton Research) identify optimal precipitant conditions (PEG vs. salt). Soaking experiments introduce the ligand into pre-formed crystals. Diffraction data (resolution ≤2.0 Å) validated via Rfree/Rwork metrics ensure structural accuracy .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.